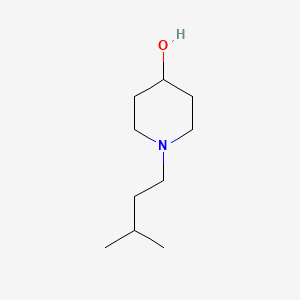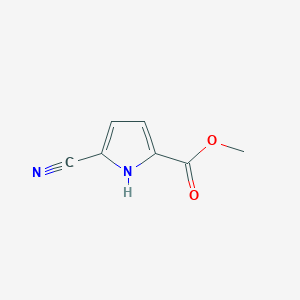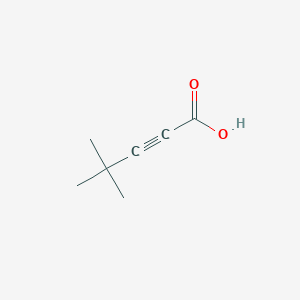
4,4-Dimethylpent-2-ynoic acid
Descripción general
Descripción
“4,4-Dimethylpent-2-ynoic acid” is a chemical compound with the CAS Number 52418-50-5 . It has a molecular weight of 126.15 g/mol . The compound is typically in the form of a white to yellow solid .
Molecular Structure Analysis
The molecular formula of “4,4-Dimethylpent-2-ynoic acid” is C7H10O2 . The InChI code for this compound is 1S/C7H12O2/c1-7(2,3)5-4-6(8)9/h4-5H,1-3H3,(H,8,9)/b5-4+ .
Aplicaciones Científicas De Investigación
Mass Spectrometry Analysis
Research by Spitzer (1996) explored the mass spectra of 4,4-dimethyloxazoline derivatives from various fatty acids, including those with hydroxy groups in conjugation with conjugated double-triple bonds. This study contributes to understanding the structural properties of complex fatty acids, which may include derivatives of 4,4-dimethylpent-2-ynoic acid (Spitzer, 1996).
Inhibition Mechanisms in Biochemistry
A study by Jung, Metcalf, Lippert, and Casara (1978) investigated the inhibition mechanism of bacterial glutamic acid decarboxylase by an analogue of 4-aminobutyric acid, which is structurally similar to 4,4-dimethylpent-2-ynoic acid. This research provides insights into the biochemical interactions and inhibition processes relevant to similar compounds (Jung et al., 1978).
Solid Phase Peptide Synthesis
Karlström and Undén (1996) introduced the 2,4-dimethylpent-3-yloxycarbonyl group as a protection for the imidazole ring of histidine in solid phase peptide synthesis. This research demonstrates an application of derivatives of 4,4-dimethylpent-2-ynoic acid in the field of peptide chemistry (Karlström & Undén, 1996).
Pyrolysis Kinetics
The work of Chuchani and Dominguez (1981) on the pyrolysis kinetics of 4,4-dimethylpent-2-yl acetate, a related compound, contributes to understanding the thermal decomposition processes of similar substances, potentially including 4,4-dimethylpent-2-ynoic acid (Chuchani & Dominguez, 1981).
Propiedades
IUPAC Name |
4,4-dimethylpent-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-7(2,3)5-4-6(8)9/h1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQCQFVKNLZQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511186 | |
| Record name | 4,4-Dimethylpent-2-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethylpent-2-ynoic acid | |
CAS RN |
52418-50-5 | |
| Record name | 4,4-Dimethylpent-2-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




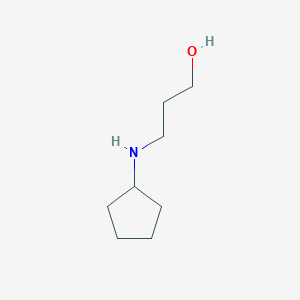
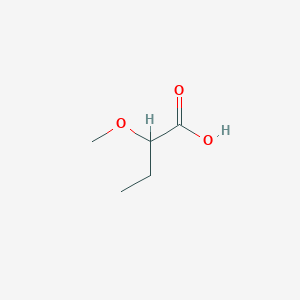
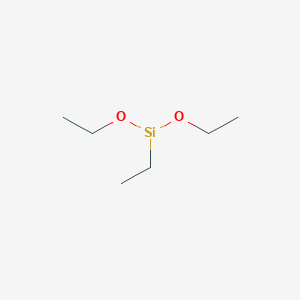
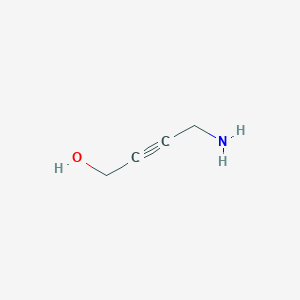
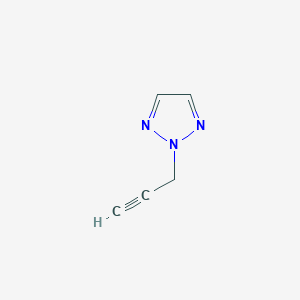
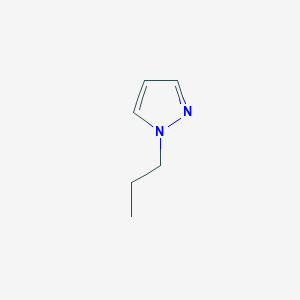
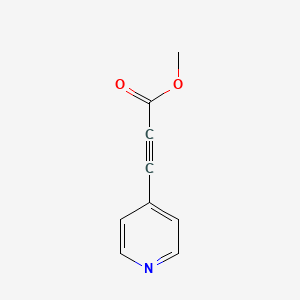
![5-Fluoro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1367211.png)
